1-Chloro-8-methylisoquinoline
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
1-Chloro-8-methylisoquinoline serves as a precursor in various multistep synthesis sequences, leading to the production of complex organic compounds. One study detailed the synthesis of tetracyclic chloroquinones using 1-chloro-4-methylisoquinoline-5,8-quinone. This compound was further transformed to create 1-amino substituted hydroxy tetracyclic quinones, highlighting the versatility of chloro-isoquinolines in organic synthesis (Croisy-Delcey et al., 1991).
Corrosion Inhibition
In a different domain, 1-Methylisoquinoline, a close derivative of this compound, was studied for its properties as a corrosion inhibitor. The research found that 1-Methylisoquinoline effectively inhibited corrosion of mild steel in hydrochloric acid media, offering potential applications in protecting industrial materials (Al-Uqaily, 2015).
Pharmacological Potential
Several derivatives of isoquinoline, including 1-chloro-isoquinoline, were synthesized and evaluated for their pharmacological activities, such as local anesthetic and antispasmodic properties. This indicates potential medicinal applications of isoquinoline derivatives in creating new therapeutic agents (Vittorio et al., 1984).
Catalytic Activity and Material Science
Chloro-isoquinoline compounds have been investigated for their role in catalysis and material science. For instance, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 was studied for its selective response to cadmium ions over other metal ions, indicating its potential application in environmental monitoring and food safety (Prodi et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as chloroquine, have been used to treat malaria and other conditions . They primarily target the heme polymerase in malarial trophozoites .
Mode of Action
Similar compounds like chloroquine inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
It can be inferred from related compounds that it may interfere with the heme detoxification pathway in plasmodium species .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to the accumulation of toxic heme in plasmodium species, resulting in their death .
Biochemical Analysis
Biochemical Properties
1-Chloro-8-methylisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are critical for regulating cell growth, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers. This compound also impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes. These interactions can lead to either upregulation or downregulation of target genes, depending on the context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or acidic environments . Over time, the degradation products of this compound may accumulate, potentially leading to altered biological effects. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including altered cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to its interaction with critical metabolic pathways. Threshold effects have been observed, where a specific dose range leads to a marked change in biological response, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The biotransformation of this compound can also affect the activity of other metabolic pathways, such as those involved in lipid and carbohydrate metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate the movement of this compound within the cell, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, affecting its activity and function. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism.
Properties
IUPAC Name |
1-chloro-8-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJXXDFSXKXXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570671 | |
Record name | 1-Chloro-8-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174873-81-5 | |
Record name | 1-Chloro-8-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-8-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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